Enantiomeric Identity: (S)- vs. (R)- vs. Racemate — Regulatory and Pharmacological Implications of Stereochemistry
The target compound (CAS 1354001-97-0) is unequivocally the (S)-enantiomer, with the stereogenic center at the pyrrolidine 2-position in the (S)-configuration. Its enantiomer, (R)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide, carries CAS 720000-36-2 and the inverted (R)-configuration [1]. The racemic mixture (unspecified stereochemistry) is registered under CAS 1353953-68-0 and is sold as 'N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide' . In the broader pyrrolidine acetamide class, enantiomeric differentiation is pharmacologically critical: levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide) is a marketed antiepileptic, while its (R)-enantiomer lacks therapeutic efficacy [2]. Patents covering pyrrolidineamide derivatives as MAO-B inhibitors explicitly claim specific stereochemistry as essential to inhibitory activity [3]. Procuring the correct enantiomer ensures the intended three-dimensional presentation of the N-methylacetamide pharmacophore.
| Evidence Dimension | Stereochemical configuration at pyrrolidine 2-position |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1354001-97-0; specific optical rotation not publicly reported in primary literature but configuration confirmed by IUPAC naming conventions and vendor specifications |
| Comparator Or Baseline | (R)-enantiomer: CAS 720000-36-2, (R)-configuration. Racemate: CAS 1353953-68-0, 1:1 mixture of (S)- and (R)-enantiomers. |
| Quantified Difference | Absolute configuration inversion at the stereogenic center; the racemate contains 50% of the unintended enantiomer. Enantiomeric excess (ee) data not publicly available from suppliers. |
| Conditions | Configuration verified by IUPAC nomenclature [(2S)- vs. (2R)- designation], CAS registry assignment, and vendor catalog specifications (Leyan, Bidepharm). |
Why This Matters
In chiral drug discovery, the wrong enantiomer may be inactive (as with levetiracetam vs. its (R)-antipode) or display distinct off-target pharmacology, making enantiomer-specific procurement essential for valid SAR studies.
- [1] PubChem. (R)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 720000-36-2). CID 66569439. National Center for Biotechnology Information. View Source
- [2] UCB SA. (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide (levetiracetam) — levorotatory enantiomer demonstrates significantly higher protective activity against hypoxia and ischemia than racemate. SumoBrain patent record. View Source
- [3] Sunshine Lake Pharma Co., Ltd. Pyrrolidineamide derivatives and uses thereof. US Patent US20210053918A1 (WO2019170115). Filed March 7, 2019. Claims pyrrolidineamide compounds as MAO-B inhibitors with specific stereochemistry. View Source
